

Application Notes and Protocols for CEP-28122

Oral Gavage Administration in Mice

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B3061737

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Introduction

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with demonstrated antitumor activity in preclinical models of ALK-positive cancers.[1] This document provides detailed application notes and protocols for the oral gavage administration of **CEP-28122** in mice, summarizing key experimental data and methodologies. **CEP-28122** has shown dose-dependent antitumor efficacy in various xenograft models, leading to significant tumor growth inhibition and even complete tumor regression.[1] Administration of **CEP-28122** has been reported to be well-tolerated in mice.[1]

Data Presentation

Table 1: Antitumor Activity of CEP-28122 in Mouse Xenograft Models

Cell Line	Mouse Strain	Dosage (mg/kg, twice daily)	Treatment Duration	Outcome
Sup-M2 (ALCL)	SCID	3, 10, 30	12 days	Dose-dependent antitumor activity. [1]
Sup-M2 (ALCL)	SCID	55, 100	4 weeks	Complete tumor regression with no reemergence up to 60 days post-treatment. [1]
NCI-H2228 (NSCLC)	Not Specified	30, 55	12 days	Tumor regression.
NCI-H3122 (NSCLC)	Not Specified	30	12 days	Significant tumor growth inhibition.
NCI-H3122 (NSCLC)	Not Specified	55	12 days	Tumor stasis and partial tumor regression.
NB-1 (Neuroblastoma)	Not Specified	30, 55	14 days	Significant antitumor activity with tumor stasis and partial tumor regressions.
HCT116 (Colon Carcinoma, ALK- negative)	nu/nu	10, 30	Not Specified	No antitumor activity. [1]
Primary Human ALCL	Not Specified	100	2 weeks	Sustained tumor regression.

Note: While a favorable pharmacokinetic profile is mentioned in the literature, specific quantitative data from oral gavage studies in mice (e.g., Cmax, Tmax, half-life, bioavailability)

are not readily available in the public domain.

Note: Detailed toxicology data from specific acute or repeated-dose oral gavage studies in mice, including LD50 or NOAEL values, are not publicly available. Studies report that **CEP-28122** is "well tolerated."[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of CEP-28122 for Oral Gavage

Note: The specific vehicle used in the pivotal preclinical studies for **CEP-28122** is not explicitly detailed in the available literature. The following is a general protocol for formulating a poorly water-soluble compound for oral gavage in mice. Researchers should perform their own formulation development and stability testing.

Materials:

- **CEP-28122** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl) or water
- Sterile tubes
- Vortex mixer

Procedure:

- **Solubilization:** Dissolve the required amount of **CEP-28122** powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final solution, one might start by dissolving the powder in 10% of the final volume with DMSO.
- **Vehicle Preparation:** In a separate sterile tube, prepare the vehicle solution. A common vehicle for oral gavage consists of a mixture of PEG300, Tween-80, and saline. A typical ratio

could be 40% PEG300, 5% Tween-80, and 45% saline.

- **Formulation:** Slowly add the **CEP-28122**/DMSO solution to the vehicle solution while vortexing to ensure a homogenous suspension or solution.
- **Final Volume Adjustment:** Adjust the final volume with saline to achieve the desired final concentration.
- **Storage:** The formulation should be prepared fresh daily. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for precipitation before use.

Protocol 2: Oral Gavage Administration in Mice

Materials:

- Prepared **CEP-28122** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
- Syringes (1 mL)
- Animal scale
- 70% ethanol for disinfection

Procedure:

- **Animal Handling:** Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
- **Dose Calculation:** Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered based on its body weight (e.g., for a 10 mg/kg dose in a 20g mouse, the volume would be 0.2 mL of a 1 mg/mL solution).
- **Administration:**
 - Securely restrain the mouse.
 - Gently insert the gavage needle into the esophagus and advance it into the stomach.

- Slowly administer the calculated volume of the **CEP-28122** formulation.
- Carefully withdraw the gavage needle.
- Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals as required by the study protocol. Monitor body weight and general health throughout the study.

Protocol 3: Sup-M2 Xenograft Mouse Model for Efficacy Studies

Materials:

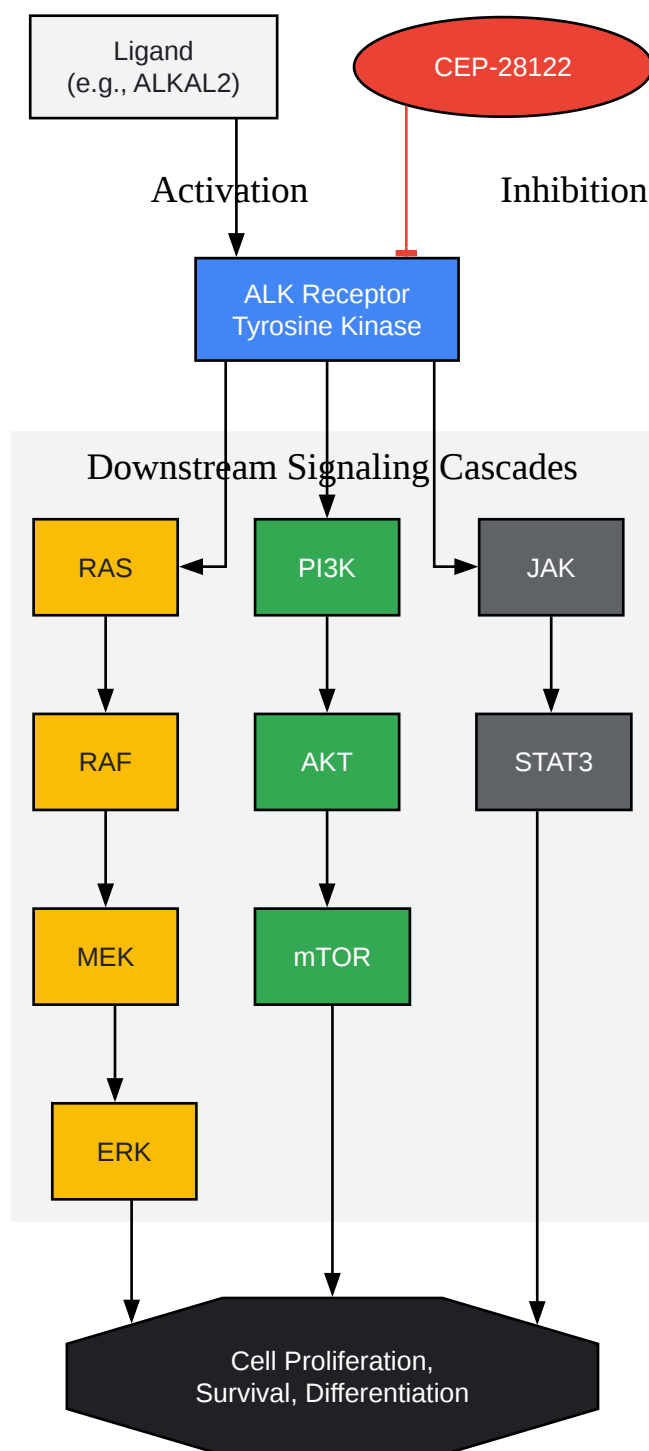
- Sup-M2 anaplastic large-cell lymphoma cells
- SCID (Severe Combined Immunodeficient) mice (female, 6-8 weeks old)
- Matrigel (optional)
- Sterile PBS
- Syringes and needles for subcutaneous injection
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture Sup-M2 cells according to standard protocols. On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of approximately 5×10^6 to 10×10^6 cells per 100 μ L. Matrigel can be mixed with the cell suspension (e.g., 1:1 ratio) to improve tumor take rate.
- Tumor Implantation: Anesthetize the SCID mice. Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

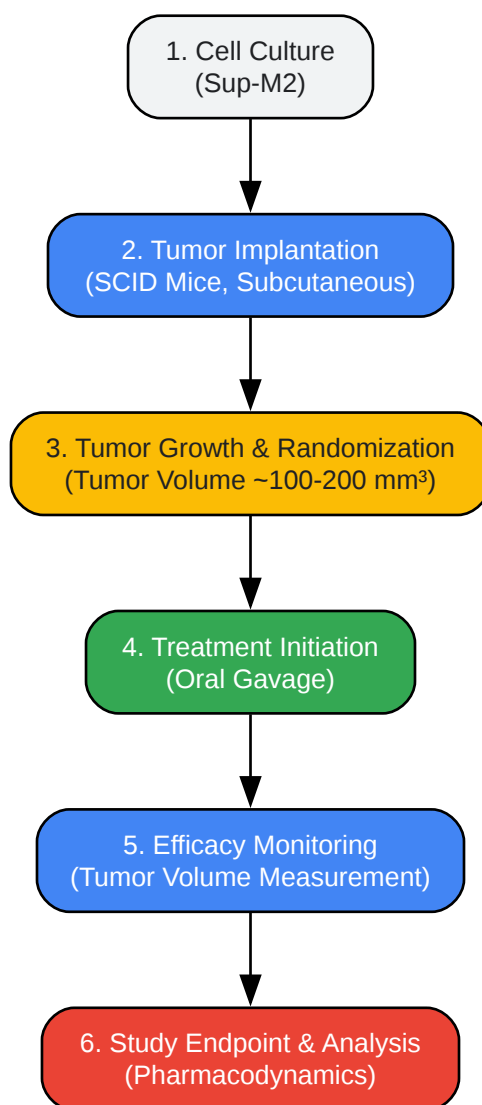
- Treatment Administration: Administer **CEP-28122** or vehicle control via oral gavage according to the desired dosing schedule (e.g., 30 mg/kg, twice daily).
- Efficacy Assessment: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: Continue treatment for the specified duration (e.g., 12 days to 4 weeks). At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).

Visualizations



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Caption: ALK Signaling Pathway and Inhibition by **CEP-28122**.



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Caption: Experimental Workflow for **CEP-28122** Efficacy Study.

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References

- 1. researchgate.net [researchgate.net]

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